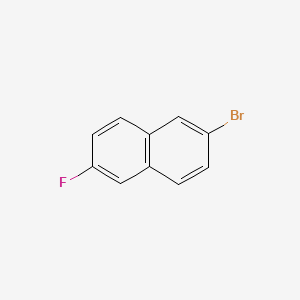

2-Bromo-6-fluoronaphthalene

Overview

Description

2-Bromo-6-fluoronaphthalene (CAS number 324-41-4) is a fluorinated naphthalene derivative. This compound is characterized by the presence of both bromo and fluoro functional groups on the naphthalene ring. It is primarily used as an intermediate in the synthesis of semiconducting materials, particularly in the fields of organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs) .

Preparation Methods

The preparation of 2-Bromo-6-fluoronaphthalene typically involves a multi-step synthetic route. One common method starts with tobias acid as the starting material. The synthesis involves three main steps:

Bromination-Debromination: The initial step involves the bromination of tobias acid, followed by debromination to introduce the bromo group at the desired position.

Diazotization: The intermediate product undergoes diazotization, where a diazonium salt is formed.

Thermal Cracking: The final step involves thermal cracking to yield this compound

This method is advantageous due to its simplicity, mild reaction conditions, and the use of low-cost reagents such as fluoroboric acid. The process is also suitable for industrial-scale production due to its high purity and stable quality .

Chemical Reactions Analysis

2-Bromo-6-fluoronaphthalene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromo and fluoro groups can participate in nucleophilic substitution reactions. Common reagents include organometallic compounds and palladium catalysts.

Suzuki-Miyaura Coupling: This reaction involves the coupling of this compound with boronic acids or esters in the presence of a palladium catalyst.

Halogen Bonding: The bromo-terminal can interact with iodine ions in perovskite materials via noncovalent halogen bonds, influencing the electronic properties of the material.

Scientific Research Applications

Scientific Research Applications

Perovskite Solar Cells:

In the realm of renewable energy, 2-Bromo-6-fluoronaphthalene acts as an interfacial modulator in perovskite solar cells. It improves charge transport and stability by facilitating halogen bonding interactions with iodine ions in the perovskite layer. This interaction optimizes the band structure at the interface, leading to enhanced device efficiency .

Case Study: Performance Enhancement in Solar Cells

A study demonstrated that incorporating this compound significantly improved the power conversion efficiency of printable hole-conductor-free mesoscopic perovskite solar cells by stabilizing charge carriers and reducing recombination losses .

Medicinal Chemistry

Pharmaceutical Intermediates:

The compound is utilized as an intermediate in the synthesis of pharmaceuticals targeting dyslipidemias and chronic pain management. Specifically, it is involved in the production of drugs that modulate niacin receptors, which are effective in lowering low-density lipoprotein (LDL) levels while increasing high-density lipoprotein (HDL) levels .

Table: Pharmaceutical Applications of this compound

| Application | Description |

|---|---|

| Niacin Receptor Modulation | Treatment for lipid disorders |

| Pain Management | Precursor for analgesics |

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluoronaphthalene in semiconducting applications involves its ability to modulate electronic properties through halogen bonding and π–π interactions. The bromo-terminal acts as an electrophilic site, interacting with iodine ions in perovskite materials. This interaction induces a more favorable band structure at the interface, enhancing charge transport and overall device performance .

Comparison with Similar Compounds

2-Bromo-6-fluoronaphthalene can be compared with other halogenated naphthalene derivatives, such as:

2-Bromo-6-chloronaphthalene: Similar in structure but with a chlorine atom instead of a fluorine atom. It may exhibit different electronic properties due to the difference in electronegativity between chlorine and fluorine.

2-Fluoro-6-iodonaphthalene: Contains an iodine atom instead of a bromine atom. The larger atomic radius of iodine can influence the compound’s reactivity and interactions in chemical reactions.

The uniqueness of this compound lies in its specific combination of bromo and fluoro groups, which provides a balance of reactivity and stability, making it a valuable intermediate in various synthetic applications .

Biological Activity

2-Bromo-6-fluoronaphthalene (CAS Number: 324-41-4) is a fluorinated naphthalene derivative that has garnered attention due to its potential biological activities and applications in various fields, particularly in pharmaceuticals and materials science. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of bromine and fluorine substituents on the naphthalene ring. Its molecular formula is . The unique combination of these halogens can influence its reactivity and interaction with biological systems.

Synthesis Methods

The synthesis of this compound typically involves several steps, including bromination and diazotization reactions. A notable method includes:

- Starting Material : 6-Bromo-2-naphthylamine.

- Reagents : Sodium nitrite, hydrochloric acid, and fluoroboric acid.

- Process :

Pharmacological Applications

Research indicates that this compound serves as an intermediate in the synthesis of niacin receptor competition drugs, which are significant in treating lipid abnormalities, particularly in patients with kidney disease. These drugs have been shown to effectively reduce low-density lipoprotein (LDL) and very low-density lipoprotein (VLDL) levels while increasing high-density lipoprotein (HDL) levels .

The biological activity of this compound may be attributed to its ability to modulate various biochemical pathways through interactions with specific receptors or enzymes. Its halogen substituents enhance its electrophilicity, allowing it to participate in non-covalent interactions such as halogen bonding, which can be crucial for its efficacy in biological systems .

Case Studies and Research Findings

Several studies have investigated the biological implications of compounds related to this compound:

- Lipid Regulation : A study demonstrated that derivatives of this compound could significantly affect lipid profiles in animal models, suggesting potential therapeutic applications in hyperlipidemia .

- Antimicrobial Activity : Related compounds have shown promising antifungal properties, indicating that similar derivatives may exhibit broad-spectrum antimicrobial activity .

- Materials Science Applications : In addition to pharmacological uses, this compound has been explored as an interfacial modulator in perovskite solar cells, enhancing charge transport properties due to its structural characteristics .

Data Summary

The following table summarizes key aspects of this compound's synthesis and biological activity:

| Aspect | Details |

|---|---|

| Chemical Formula | |

| Synthesis Yield | 55% - 65% |

| Purity | Up to 99.8% |

| Biological Applications | Lipid regulation, potential antifungal activity |

| Mechanism of Action | Electrophilic interactions, receptor modulation |

Q & A

Q. What are the established synthetic routes for 2-Bromo-6-fluoronaphthalene, and how do reaction conditions impact yield and purity?

Basic Research Focus

this compound (CAS 324-41-4) is typically synthesized via halogenation or cross-coupling reactions. A common method involves the aromatic Finkelstein reaction, where bromine is introduced into a fluorinated naphthalene precursor. For example, methyl 6-bromo-2-naphthoate can undergo hydrolysis and subsequent halogen exchange under controlled conditions (e.g., CuBr catalysis at 120°C) to introduce fluorine . Reaction parameters like temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading significantly influence yield (reported 60–85%) and purity (>95% by HPLC). Side reactions, such as dehalogenation or over-bromination, are minimized by inert atmospheres and stoichiometric control .

Properties

IUPAC Name |

2-bromo-6-fluoronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrF/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAJAZWLCCNCVEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00323089 | |

| Record name | 2-Bromo-6-fluoronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00323089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

324-41-4 | |

| Record name | 324-41-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403022 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Bromo-6-fluoronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00323089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-6-fluoronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.